Ethyl 4-methylnicotinate hydrochloride

Description

The exact mass of the compound Ethyl 4-methylnicotinate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-methylnicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methylnicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

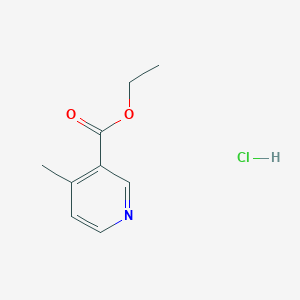

ethyl 4-methylpyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-3-12-9(11)8-6-10-5-4-7(8)2;/h4-6H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQRYSKZJUXMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372897 |

Source

|

| Record name | Ethyl 4-methylnicotinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6316-72-9 |

Source

|

| Record name | 6316-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methylnicotinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 4-methylnicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methylnicotinate hydrochloride is a nicotinic acid derivative with potential therapeutic applications stemming from its vasodilatory properties. Due to a lack of direct studies on this specific compound, this technical guide synthesizes information from structurally related nicotinic acid esters to propose a hypothesized mechanism of action. We postulate that ethyl 4-methylnicotinate hydrochloride primarily induces vasodilation through a prostaglandin-mediated pathway, initiated by the activation of the G protein-coupled receptor GPR109A on epidermal Langerhans cells. This guide will provide a detailed exploration of this proposed signaling cascade, alongside a comprehensive overview of experimental protocols to validate this hypothesis. Furthermore, we will briefly discuss potential alternative mechanisms, such as interaction with nicotinic acetylcholine receptors, and present the chemical properties and synthesis of the parent compound, ethyl 4-methylnicotinate.

Introduction: Unraveling the Pharmacology of a Novel Nicotinic Acid Ester

Nicotinic acid (niacin) and its esters have long been recognized for their significant pharmacological effects, most notably their impact on lipid metabolism and their profound vasodilatory properties.[1] The latter effect, often observed as cutaneous flushing, is a key characteristic that has been harnessed for therapeutic benefit in conditions requiring increased blood flow. Ethyl 4-methylnicotinate, as a derivative of nicotinic acid, is expected to share a similar pharmacological profile. The hydrochloride salt form enhances its solubility, making it a suitable candidate for formulation and administration.

This guide puts forth a hypothesized mechanism of action for ethyl 4-methylnicotinate hydrochloride, drawing parallels with the well-established pathways of nicotinic acid and its other esters. The central hypothesis is that its primary mode of action involves the stimulation of prostaglandin synthesis, leading to localized vasodilation. This document will serve as a foundational resource for researchers, providing a theoretical framework and practical experimental designs to elucidate the precise molecular interactions and cellular signaling pathways governed by this compound.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of ethyl 4-methylnicotinate is fundamental for its study and application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| CAS Number | 6316-72-9 | [2] |

| Synonyms | Ethyl 4-methylpyridine-3-carboxylate | [3] |

The synthesis of ethyl 4-methylnicotinate can be achieved through the esterification of 4-methylnicotinic acid. A general synthetic route involves the reaction of 4-methylnicotinic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[4] The hydrochloride salt can then be prepared by treating the ethyl 4-methylnicotinate base with hydrochloric acid.

Hypothesized Primary Mechanism of Action: The Prostaglandin-Mediated Vasodilation Pathway

Based on the extensive research on nicotinic acid and its esters, we propose that the principal mechanism of action for ethyl 4-methylnicotinate hydrochloride is the induction of cutaneous vasodilation through the prostaglandin signaling cascade.[5][6] This pathway can be dissected into several key steps:

3.1. Receptor Activation:

The initial event is hypothesized to be the binding of ethyl 4-methylnicotinate to the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1] This receptor is predominantly expressed on the surface of epidermal Langerhans cells , a type of dendritic cell in the skin.[6]

3.2. Intracellular Signaling and Prostaglandin Synthesis:

Upon agonist binding, GPR109A activates an intracellular signaling cascade that leads to the activation of phospholipase A2 (PLA2) . PLA2 then catalyzes the release of arachidonic acid from the cell membrane phospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form the unstable intermediate prostaglandin H2 (PGH2) . PGH2 is then converted into various prostaglandins by specific synthases. For the flushing response associated with nicotinic acid, the key prostaglandins produced are prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) .[6]

3.3. Prostaglandin Action on Vascular Smooth Muscle:

PGD2 and PGE2 are released from the Langerhans cells and diffuse to the surrounding dermal capillaries.[6] They then bind to their respective receptors on the vascular smooth muscle cells:

Binding of these prostaglandins to their G protein-coupled receptors on vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately cause the relaxation of the smooth muscle cells, resulting in vasodilation .[7]

Diagram of the Hypothesized Prostaglandin-Mediated Vasodilation Pathway

Caption: Hypothesized signaling pathway of ethyl 4-methylnicotinate hydrochloride-induced vasodilation.

Potential Alternative Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the prostaglandin-mediated pathway is the most probable mechanism, the structural similarity of ethyl 4-methylnicotinate to nicotine warrants consideration of its potential interaction with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes.

It is conceivable that ethyl 4-methylnicotinate could act as an agonist or antagonist at specific nAChR subtypes. However, without experimental data, this remains a speculative hypothesis. Further investigation would be required to determine if this compound has any affinity for nAChRs and what the functional consequences of such an interaction might be.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action of ethyl 4-methylnicotinate hydrochloride, a series of in vitro and ex vivo experiments are proposed.

5.1. In Vitro Vasodilation Assay

This assay will determine the direct vasodilatory effect of the compound on isolated blood vessels.

-

Objective: To measure the concentration-dependent vasodilation induced by ethyl 4-methylnicotinate hydrochloride.

-

Methodology:

-

Isolate small arteries (e.g., from human subcutaneous tissue) and mount them in a wire myograph system.[8]

-

Maintain the arteries in a physiological salt solution at 37°C, gassed with 95% O₂ and 5% CO₂.

-

Pre-constrict the arteries with a vasoconstrictor agent (e.g., phenylephrine) to establish a stable tone.

-

Generate a cumulative concentration-response curve by adding increasing concentrations of ethyl 4-methylnicotinate hydrochloride to the bath.

-

Measure the relaxation of the arterial rings as a percentage of the pre-constriction tone.

-

To investigate the role of prostaglandins, repeat the experiment in the presence of a COX inhibitor (e.g., indomethacin). A significant reduction in vasodilation would support the prostaglandin-mediated mechanism.[5]

-

Diagram of the In Vitro Vasodilation Assay Workflow

Caption: Workflow for the in vitro vasodilation assay.

5.2. Prostaglandin Release Assay

This assay will directly measure the release of PGD2 and PGE2 from cells upon stimulation with the compound.

-

Objective: To quantify the release of PGD2 and PGE2 from a relevant cell line (e.g., a human Langerhans cell line or primary dendritic cells) in response to ethyl 4-methylnicotinate hydrochloride.

-

Methodology:

-

Culture the selected cells in appropriate media.

-

Stimulate the cells with various concentrations of ethyl 4-methylnicotinate hydrochloride for a defined period.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGD2 and PGE2 in the supernatant using a sensitive and specific method such as:

-

A dose-dependent increase in PGD2 and PGE2 release would provide strong evidence for the proposed mechanism.

-

5.3. Nicotinic Acetylcholine Receptor Binding Assay

This assay will investigate the potential interaction of the compound with nAChRs.

-

Objective: To determine if ethyl 4-methylnicotinate hydrochloride binds to nAChRs.

-

Methodology:

-

Use a competitive binding assay format with a known radiolabeled or fluorescently labeled nAChR ligand (e.g., [³H]-epibatidine or α-bungarotoxin).[11]

-

Prepare cell membranes from a cell line expressing a specific nAChR subtype of interest.

-

Incubate the membranes with the labeled ligand in the presence of increasing concentrations of unlabeled ethyl 4-methylnicotinate hydrochloride.

-

Measure the displacement of the labeled ligand.

-

If ethyl 4-methylnicotinate hydrochloride binds to the receptor, it will compete with the labeled ligand, leading to a decrease in the measured signal. This would indicate an interaction that warrants further functional characterization.

-

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of ethyl 4-methylnicotinate hydrochloride to other nicotinic acid esters provides a strong basis for a hypothesized mechanism of action centered on prostaglandin-mediated vasodilation. This guide has detailed this proposed pathway, from receptor activation to the physiological response, and has provided a clear roadmap of experimental protocols to validate these hypotheses. The elucidation of the precise mechanism of action of ethyl 4-methylnicotinate hydrochloride will be crucial for its potential development as a therapeutic agent. The proposed studies will not only confirm its primary mode of action but also uncover any potential off-target effects, thereby ensuring a comprehensive understanding of its pharmacological profile.

References

-

What is the mechanism of Nicotinyl Alcohol? - Patsnap Synapse. (2024-07-18). Retrieved from [Link]

-

Kamal-Eldin, A., & Moazzami, A. A. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 152(5), 657–672. Retrieved from [Link]

-

Kaijser, L., Eklund, B., Olsson, A. G., & Carlson, L. A. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Medical Biology, 57(2), 114–117. Retrieved from [Link]

-

Kamal-Eldin, A., & Moazzami, A. A. (2014). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). ResearchGate. Retrieved from [Link]

-

Kong, D., et al. (2022). Prostaglandin D2 signaling and cardiovascular homeostasis. Journal of Molecular and Cellular Cardiology, 167, 1-9. Retrieved from [Link]

-

Tang, E. H., et al. (2010). The vasoconstrictor activities of prostaglandin D2 via the thromboxane prostanoid receptor and E prostanoid receptor-3 outweigh its concurrent vasodepressor effect mainly through D prostanoid receptor-1 ex vivo and in vivo. British Journal of Pharmacology, 161(3), 576-590. Retrieved from [Link]

-

Prostaglandin D2 signaling and cardiovascular homeostasis | Request PDF - ResearchGate. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Retrieved from [Link]

-

Lifestyle factors affecting the pathogenesis of androgenetic alopecia: a literature review. (n.d.). Retrieved from [Link]

-

Murata, T., et al. (2013). Prostaglandin D2-DP Signaling Promotes Endothelial Barrier Function via the cAMP/PKA/Tiam1/Rac1 Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(4), 812-820. Retrieved from [Link]

-

Golovko, M. Y., et al. (2012). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(11), 2445-2453. Retrieved from [Link]

-

Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). (n.d.). Retrieved from [Link]

-

Green, W. N., & Claudio, T. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Cell, 74(1), 57-69. Retrieved from [Link]

-

Tseng, H., et al. (2016). Human Vascular Microphysiological System for in vitro Drug Screening. Scientific Reports, 6, 21579. Retrieved from [Link]

-

Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). (n.d.). Retrieved from [Link]

- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents.

-

Chen, L., Martin, G. B., & Rechnitz, G. A. (1993). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 65(18), 2530-2534. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. (2019-08-06). Retrieved from [Link]

-

085902: Acetylcholine Receptor (AChR)-binding Antibodies - Labcorp. Retrieved from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]

-

ethyl 4-methylnicotinate - 6316-72-9, C9H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ETHYL 4-METHYLNICOTINATE CAS#: 55314-29-9 [amp.chemicalbook.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. reprocell.com [reprocell.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nemi.gov [nemi.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of Ethyl 4-methylnicotinate Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of Ethyl 4-methylnicotinate hydrochloride. Given the limited direct biological data on this specific molecule, this document serves as a strategic roadmap, leveraging established knowledge of structurally similar compounds to propose and validate potential therapeutic targets.

Executive Summary: The Rationale for Investigation

Ethyl 4-methylnicotinate hydrochloride is a derivative of nicotinic acid (Niacin/Vitamin B3). Its parent compound, ethyl nicotinate, is a well-documented topical vasodilator used to treat musculoskeletal pain by increasing blood flow to the affected area.[1][2][3] The primary mechanism of action for nicotinic acid esters is believed to be the localized release of prostaglandins, leading to vasodilation.[1][4] The addition of a methyl group at the 4-position of the pyridine ring in Ethyl 4-methylnicotinate hydrochloride may modulate its potency, selectivity, and pharmacokinetic properties compared to its parent compound. This structural modification warrants a thorough investigation into its therapeutic potential, particularly in the realms of inflammatory conditions and vascular disorders.

This guide outlines a logical, multi-stage research plan to elucidate the mechanism of action and identify key therapeutic targets of Ethyl 4-methylnicotinate hydrochloride.

Proposed Primary Therapeutic Target: Prostaglandin Synthesis Pathway

Based on the known effects of related nicotinic acid esters, the most probable primary therapeutic target is the prostaglandin synthesis pathway, specifically the induction of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) release from dermal and vascular endothelial cells.[1][4] These prostaglandins are potent vasodilators and play a crucial role in inflammatory responses.

Proposed Mechanism of Action

We hypothesize that topical application of Ethyl 4-methylnicotinate hydrochloride leads to its passive diffusion across the stratum corneum. In the epidermis and dermis, the compound interacts with and activates dermal endothelial cells and Langerhans cells. This activation triggers the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins (primarily PGD2 and PGE2). These prostaglandins then act on vascular smooth muscle cells, causing relaxation and increased local blood flow.

Visualization of the Proposed Signaling Pathway

Caption: Proposed signaling pathway for Ethyl 4-methylnicotinate hydrochloride-induced vasodilation.

Experimental Workflow for Target Validation

A phased approach is recommended to systematically validate the proposed therapeutic targets.

Phase 1: In Vitro Characterization

Objective: To confirm the vasodilatory effect and prostaglandin-mediated mechanism in cell culture models.

Experimental Protocols:

-

Cell Viability Assay:

-

Cell Lines: Human Dermal Microvascular Endothelial Cells (HDMEC) and primary human keratinocytes.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of Ethyl 4-methylnicotinate hydrochloride (e.g., 1 µM to 1 mM) for 24 and 48 hours.

-

Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

-

Determine the non-toxic concentration range for subsequent experiments.

-

-

-

Prostaglandin Release Assay:

-

Cell Lines: HDMEC and Langerhans-like cell line (e.g., MUTZ-3).

-

Protocol:

-

Culture cells to confluence in 24-well plates.

-

Treat cells with non-toxic concentrations of Ethyl 4-methylnicotinate hydrochloride for various time points (e.g., 1, 4, 8, 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGD2 and PGE2 in the supernatant using commercially available ELISA kits.

-

Include a positive control (e.g., arachidonic acid) and a vehicle control.

-

-

-

Mechanism of Action - COX Inhibition:

-

Protocol:

-

Pre-treat HDMEC or MUTZ-3 cells with a non-selective COX inhibitor (e.g., indomethacin) or selective COX-1/COX-2 inhibitors for 1 hour.

-

Treat the cells with an effective concentration of Ethyl 4-methylnicotinate hydrochloride determined from the prostaglandin release assay.

-

Measure PGD2 and PGE2 release as described above.

-

A significant reduction in prostaglandin release in the presence of COX inhibitors would support the proposed mechanism.

-

-

Phase 2: Ex Vivo and In Vivo Models

Objective: To confirm the vasodilatory and potential anti-inflammatory effects in more complex biological systems.

Experimental Protocols:

-

Ex Vivo Skin Perfusion Model:

-

Model: Use freshly excised human or porcine skin in a perfusion chamber.

-

Protocol:

-

Topically apply a formulation containing Ethyl 4-methylnicotinate hydrochloride.

-

Monitor changes in dermal blood flow using Laser Doppler Flowmetry.

-

Collect the perfusate at different time points and measure prostaglandin levels.

-

-

-

In Vivo Murine Model of Inflammation:

-

Model: Carrageenan-induced paw edema in mice.

-

Protocol:

-

Topically apply a gel formulation of Ethyl 4-methylnicotinate hydrochloride to the hind paw of the mice.

-

After 30 minutes, inject carrageenan into the sub-plantar surface of the paw.

-

Measure paw volume at regular intervals using a plethysmometer.

-

A reduction in paw edema compared to the vehicle control would indicate anti-inflammatory activity. This model was used to assess a related compound, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which showed potent anti-inflammatory and analgesic effects.[5]

-

-

Data Presentation and Interpretation

| Experiment | Primary Outcome Measures | Positive Result Interpretation |

| Cell Viability Assay | IC50 value | Establishes the therapeutic window for in vitro studies. |

| Prostaglandin Release Assay | Fold-increase in PGD2/PGE2 | Confirms the ability of the compound to induce prostaglandin synthesis. |

| COX Inhibition Assay | % reduction in PGD2/PGE2 | Validates the dependence of the mechanism on COX enzymes. |

| Ex Vivo Skin Perfusion | % increase in blood flow | Demonstrates a direct vasodilatory effect in a relevant tissue model. |

| In Vivo Inflammation Model | % reduction in paw edema | Indicates potential anti-inflammatory therapeutic efficacy. |

Secondary and Exploratory Therapeutic Targets

While the prostaglandin pathway is the primary hypothesized target, other potential mechanisms warrant investigation.

-

Transient Receptor Potential (TRP) Channels: Some nicotinic acid esters are known to activate TRP channels (e.g., TRPV1), which are involved in the sensation of heat and vasodilation.

-

Nicotinic Acid Receptors: Investigate potential interactions with GPR109A (HM74A), the receptor for nicotinic acid, although this is typically associated with systemic effects on lipid metabolism.

Experimental Workflow for Secondary Target Validation

Caption: A streamlined workflow for investigating secondary therapeutic targets.

Conclusion and Future Directions

Ethyl 4-methylnicotinate hydrochloride presents an intriguing opportunity for the development of novel topical therapeutics for conditions characterized by inflammation and compromised microcirculation. The strategic research plan outlined in this guide provides a robust framework for elucidating its mechanism of action and validating its therapeutic potential. By focusing initially on the well-established prostaglandin pathway and subsequently exploring secondary targets, researchers can efficiently and effectively characterize this promising compound. The insights gained from these studies will be critical for guiding preclinical and clinical development efforts.

References

- The Science Behind Ethyl Nicotinate's Vasodilatory Effect and Skin Benefits. (2026-01-24).

- Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.

- Ethyl nicotinate | 614-18-6 - ChemicalBook.

- Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem.

- Methyl nicotinate:Mechanism, Uses and Toxicity - ChemicalBook. (2025-05-14).

- ETHYL NICOTINATE - Ataman Kimya.

Sources

Discovery and history of Ethyl 4-methylnicotinate hydrochloride

An In-Depth Technical Guide to Ethyl 4-methylnicotinate Hydrochloride: Discovery, Synthesis, and Pharmacological Profile

Abstract

Ethyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative belonging to the class of nicotinic acid esters. While its parent compound, nicotinic acid (Niacin), has a long and storied history in the treatment of pellagra and dyslipidemia, the specific trajectory of this ethyl ester is more recent, emerging from the systematic exploration of pyridine chemistry in the mid-20th century. This guide provides a comprehensive overview of the compound, beginning with its historical context and first reported synthesis. It details a robust, field-proven methodology for its preparation via Fischer-Speier esterification and subsequent hydrochloride salt formation, explaining the chemical principles that underpin the protocol. The guide further elucidates the compound's physicochemical properties and delves into its presumed pharmacological mechanism of action as a rubefacient, which is believed to be mediated by the local release of Prostaglandin D2 (PGD2), leading to cutaneous vasodilation. This document is intended for researchers and drug development professionals seeking a foundational understanding of Ethyl 4-methylnicotinate hydrochloride, its synthesis, and its biological rationale.

Historical Context and Discovery

The story of Ethyl 4-methylnicotinate hydrochloride is intrinsically linked to the broader history of its parent molecule, nicotinic acid. First synthesized in 1867 through the oxidation of nicotine, nicotinic acid remained a chemical curiosity for decades. Its vital biological role as a vitamin (Vitamin B3 or Niacin) was not understood until the early 20th century, following extensive research into the cause of pellagra.

The subsequent exploration of nicotinic acid derivatives for various therapeutic applications led chemists to modify the core structure to modulate its properties. Esterification of the carboxylic acid group was a logical and common strategy to alter solubility, bioavailability, and pharmacological effects. While simple esters like methyl nicotinate became widely studied, the synthesis of more specifically substituted analogs followed as synthetic methodologies advanced.

The first documented synthesis of Ethyl 4-methylnicotinate appeared in the scientific literature in 1960 , in a paper published in The Journal of Organic Chemistry[1]. This publication marks the formal entry of the compound into the chemical lexicon, moving it from a theoretical possibility to a tangible substance available for study. The addition of the 4-methyl group modifies the electronic and steric properties of the pyridine ring, offering a unique scaffold for further chemical and pharmacological investigation compared to its unsubstituted counterpart. The hydrochloride salt form is subsequently prepared to enhance the compound's stability and aqueous solubility for research and formulation purposes.

Synthesis and Experimental Protocols

The preparation of Ethyl 4-methylnicotinate hydrochloride is a robust, two-stage process. The first stage involves the synthesis of the free ester, Ethyl 4-methylnicotinate, via a classic Fischer-Speier esterification. The second stage converts the ester into its hydrochloride salt.

Stage 1: Fischer-Speier Esterification of 4-Methylnicotinic Acid

This reaction utilizes an excess of the alcohol (ethanol) to serve as both a reactant and the solvent, driving the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol[2][3].

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylnicotinic acid (10.0 g, 72.9 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL, approx. 2.5 mol). The large excess ensures the reaction proceeds towards completion.

-

Catalyst Introduction: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction that occurs upon mixing the acid with ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully dilute the concentrated residue with 100 mL of cold deionized water and place it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH of the solution is neutral to slightly alkaline (pH 7-8). Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, rendering it water-soluble and separating it from the desired ester.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-methylnicotinate as an oil or low-melting solid. Further purification can be achieved via vacuum distillation or column chromatography if required.

Stage 2: Formation of the Hydrochloride Salt

The basic nitrogen atom on the pyridine ring readily reacts with strong acids to form a stable salt. This process enhances the compound's crystallinity and solubility in aqueous media. A common and effective method is the introduction of anhydrous hydrogen chloride gas[4][5].

-

Dissolution: Dissolve the purified Ethyl 4-methylnicotinate (from Stage 1) in 100 mL of anhydrous diethyl ether or ethyl acetate.

-

Salt Formation: While stirring the solution in an ice bath, bubble dry hydrogen chloride gas through the solution. A white precipitate of Ethyl 4-methylnicotinate hydrochloride will begin to form. Self-Validating System: The formation of the precipitate is a direct visual indicator of successful salt formation.

-

Isolation: Continue bubbling HCl until precipitation appears complete. Stop the gas flow and stir the suspension for an additional 30 minutes in the ice bath.

-

Filtration and Drying: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure Ethyl 4-methylnicotinate hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the two-stage synthesis of Ethyl 4-methylnicotinate HCl.

Physicochemical and Computed Properties

Characterization of Ethyl 4-methylnicotinate is essential for its identification and use in further applications. The following table summarizes key computed properties for the free ester base. Experimental data for the hydrochloride salt are not widely reported in the available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [6] |

| Molecular Weight | 165.19 g/mol | [6] |

| IUPAC Name | ethyl 4-methylpyridine-3-carboxylate | [6] |

| XLogP3 (Computed) | 1.4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Topological Polar Surface Area | 39.2 Ų | [6] |

| CAS Number (Ester) | 55314-29-9 | [1] |

Pharmacological Profile and Mechanism of Action

Nicotinic acid esters, including methyl and ethyl nicotinate, are well-known for their ability to induce localized cutaneous vasodilation, a phenomenon known as a rubefacient effect[7]. This action is leveraged in topical preparations for the temporary relief of muscle and joint pain.

The mechanism is not mediated by a direct action on vascular smooth muscle but rather through the release of endogenous signaling molecules from skin cells. Research has identified Prostaglandin D2 (PGD2) as the primary mediator of the vasodilation associated with topical niacin application[8]. It is therefore highly probable that Ethyl 4-methylnicotinate functions through the same pathway.

Upon topical application, the lipophilic ester penetrates the stratum corneum and enters the epidermis and dermis. Here, it is believed to stimulate resident cells, such as mast cells and Langerhans cells, to synthesize and release PGD2[8][9]. The released PGD2 then acts on its cognate DP1 receptors located on the smooth muscle cells of the dermal microvasculature. Activation of the DP1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to smooth muscle relaxation, resulting in vasodilation, increased local blood flow, and the characteristic erythema (redness) and sensation of warmth[10][11].

Proposed Signaling Pathway Diagram

Sources

- 1. ETHYL 4-METHYLNICOTINATE CAS#: 55314-29-9 [amp.chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 5. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 6. Ethyl 4-methylnicotinate | C9H11NO2 | CID 409602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Pulmonary vascular effects of prostaglandin D2, but not its systemic vascular or airway effects, are mediated through thromboxane receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Ethyl 4-methylnicotinate Hydrochloride

Executive Summary & Scientific Rationale

Ethyl 4-methylnicotinate hydrochloride (CAS: 17175-26-1 for free base analog reference) is a critical intermediate in the synthesis of pyridine-based heterocycles, often utilized in the development of kinase inhibitors and agrochemicals.

While standard Fischer esterification (H₂SO₄/EtOH) is commonly employed for simple carboxylates, this protocol utilizes Thionyl Chloride (SOCl₂) in anhydrous ethanol. This method is selected for three specific mechanistic advantages:

-

Irreversible Activation: Generation of the transient acyl chloride intermediate ensures rapid conversion.

-

Water Scavenging: SOCl₂ consumes the water byproduct of esterification (producing SO₂ and HCl), driving the equilibrium to completion (Le Chatelier’s principle).

-

Direct Salt Formation: The reaction naturally generates anhydrous HCl, allowing for the direct isolation of the hydrochloride salt without a separate acidification step.

Retrosynthetic Analysis & Pathway

The synthesis is a one-pot transformation starting from commercially available 4-methylnicotinic acid.

Figure 1: Retrosynthetic logic flow demonstrating the acyl chloride activation pathway.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 4-Methylnicotinic acid | 3222-47-7 | 137.14 | 1.0 | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 3.0 | Activator / Dehydrating Agent |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent | Solvent / Nucleophile |

| Diethyl Ether | 60-29-7 | 74.12 | N/A | Anti-solvent for precipitation |

Equipment Requirements

-

Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Condenser: Reflux condenser with a CaCl₂ drying tube or N₂ line (moisture sensitivity).

-

Temperature Control: Ice/Water bath (0°C) and Oil bath (Reflux).

-

Gas Scrubbing: Trap containing 10% NaOH solution to neutralize evolved SO₂ and HCl gases.

Experimental Protocol

Phase 1: Activation and Addition (0 – 25 °C)

Critical Process Parameter (CPP): Temperature control during SOCl₂ addition is vital to prevent uncontrolled exotherms and degradation.

-

Setup: Oven-dry the 3-neck RBF and stir bar. Assemble under a constant stream of dry Nitrogen (N₂). Connect the gas outlet to the NaOH scrubber.

-

Solvation: Charge 4-Methylnicotinic acid (10.0 g, 72.9 mmol) into the flask. Add Anhydrous Ethanol (100 mL) . Note: The starting material may not fully dissolve initially; it will dissolve as the reaction proceeds.

-

Cooling: Place the flask in an ice-water bath and cool to 0–5 °C . Stir for 15 minutes to ensure thermal equilibrium.

-

Addition: Transfer Thionyl Chloride (15.9 mL, 218.7 mmol, 3.0 eq) to a pressure-equalizing dropping funnel. Add dropwise to the ethanol suspension over 30–45 minutes .

-

Observation: Vigorous evolution of HCl/SO₂ gas will occur.[1] Ensure the internal temperature does not exceed 10 °C.

-

Phase 2: Reaction & Reflux (80 °C)

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C) over 30 minutes.

-

Reflux: Transfer the flask to a pre-heated oil bath. Heat the mixture to reflux (~80 °C ) for 4 to 6 hours .

-

Checkpoint: The solution should become clear and homogeneous.

-

In-Process Control (IPC): Monitor by TLC (System: 10% MeOH in DCM) or LC-MS to confirm consumption of the acid.

-

Phase 3: Isolation & Purification

-

Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator, 40 °C bath) to remove excess ethanol and unreacted SOCl₂.

-

Result: A viscous, off-white to yellow oil or semi-solid residue will remain.

-

-

Azeotroping: To ensure complete removal of acidic volatiles, add Toluene (20 mL) and re-concentrate. Repeat twice.

-

Crystallization: Dissolve the residue in a minimum amount of warm Ethanol (approx. 10-15 mL) . While stirring, slowly add Diethyl Ether (50-70 mL) until turbidity persists.

-

Precipitation: Cool the flask to -20 °C (freezer) overnight.

-

Filtration: Filter the white crystalline solid under an inert atmosphere (hygroscopic). Wash the cake with cold Diethyl Ether (2 x 20 mL).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

Yield Expectation: 85% - 92% Appearance: White to off-white crystalline solid.

Process Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis and isolation.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.05 (s, 1H, Ar-H, C2-H)

-

δ 8.80 (d, 1H, Ar-H, C6-H)

-

δ 7.85 (d, 1H, Ar-H, C5-H)

-

δ 4.40 (q, 2H, O-CH₂-)

-

δ 2.65 (s, 3H, Ar-CH₃)

-

δ 1.35 (t, 3H, -CH₃)

-

Note: The acidic proton (NH⁺) typically appears as a broad singlet >10 ppm or exchanges with solvent.

-

-

Mass Spectrometry (ESI+): m/z = 166.1 [M+H]⁺ (Free base mass).

-

Melting Point: 168–172 °C (Typical range for nicotinic ester hydrochlorides; verify against specific lot).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure anhydrous ethanol is used.[2] Increase reflux time. Avoid water during filtration. |

| Oiling Out | Product is too soluble in EtOH or Et₂O ratio is incorrect. | Use less EtOH for dissolution. Scratch the flask wall with a glass rod to induce nucleation. Cool to -20°C. |

| Yellow/Brown Color | Oxidation or impurities in starting material.[3] | Recrystallize from EtOH/Ether. Ensure N₂ atmosphere during reflux. |

| Strong Acid Smell | Residual HCl/SOCl₂ trapped in lattice. | Dry longer in vacuum oven. Azeotrope with toluene an additional time. |

Safety & Handling (MSDS Highlights)

-

Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Ethyl 4-methylnicotinate HCl: Irritant. Avoid inhalation of dust.

-

Waste Disposal: Quench excess SOCl₂/reaction mixtures slowly into a large volume of ice-water containing sodium bicarbonate before disposal.

References

- Wibaut, J. P., & Boer, H. (1955). Recueil des Travaux Chimiques des Pays-Bas.

-

Thionyl Chloride Activation Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.

-

Specific Analog Synthesis (Methyl-6-methylnicotinate): Journal of Organic Chemistry, 1960, 25(4), 560–564. Provides foundational conditions for methyl/ethyl esters of methylnicotinic acids.

- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Application Note: A Strategic Approach to the Chiral Separation of Ethyl 4-methylnicotinate Hydrochloride Enantiomers

Abstract

This application note presents a detailed guide for the development of effective chromatographic methods for the chiral separation of Ethyl 4-methylnicotinate hydrochloride enantiomers. Recognizing the critical importance of enantiomeric purity in pharmaceutical development and chemical synthesis, this document provides a strategic workflow rather than a single, rigid protocol. We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques, focusing on a systematic screening approach using polysaccharide-based chiral stationary phases (CSPs). The methodologies described herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, enabling them to efficiently identify and optimize a suitable enantioselective separation.

Introduction: The Significance of Chiral Separation

Ethyl 4-methylnicotinate, a pyridine derivative, possesses a chiral center, and as with many chiral molecules in the pharmaceutical industry, its individual enantiomers may exhibit different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is paramount for drug development, quality control, and regulatory compliance.[2] The primary challenge in chiral separation lies in the identical physical and chemical properties of enantiomers in an achiral environment.[2] Chromatographic methods, particularly HPLC and SFC utilizing chiral stationary phases (CSPs), are the most powerful and widely used techniques to achieve this separation by creating a transient diastereomeric interaction between the analyte and the CSP.[1][2]

This guide provides the foundational principles and a practical, step-by-step protocol for developing a successful chiral separation method for Ethyl 4-methylnicotinate hydrochloride.

The Rationale for a Screening-Based Approach

The interactions governing chiral recognition are complex and three-dimensional, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] Predicting the optimal combination of a chiral stationary phase and mobile phase for a specific analyte is notoriously difficult.[4] Consequently, a systematic screening of a small, diverse set of CSPs and mobile phases is the most efficient and scientifically sound strategy for method development.[4]

Our proposed strategy focuses on polysaccharide-based CSPs (derivatives of cellulose and amylose), as they have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[2][3] We will also explore both normal-phase and reversed-phase HPLC, alongside the increasingly popular Supercritical Fluid Chromatography (SFC), which offers significant advantages in terms of speed and reduced solvent consumption.[3][5]

Materials and Methods

Analyte

-

Ethyl 4-methylnicotinate hydrochloride, racemic standard.

Recommended Chiral Stationary Phases (Screening Set)

A selection of polysaccharide-based columns is recommended for the initial screening. These phases offer different chiral recognition capabilities.

| Column Name (Example) | Chiral Selector | Particle Size (µm) | Dimensions (mm) |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |

| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | 5 | 250 x 4.6 |

Mobile Phases and Solvents

-

HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

-

Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).

-

SFC Grade: Carbon Dioxide (CO₂).

Instrumentation

-

HPLC system with UV detector.

-

SFC system with UV and/or Mass Spectrometry (MS) detector.

Experimental Protocols

Sample Preparation

-

Prepare a stock solution of racemic Ethyl 4-methylnicotinate hydrochloride at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for initial screening injections.

Protocol 1: HPLC Screening

This protocol outlines a screening process using both normal-phase and reversed-phase conditions.

Step 1: Column Equilibration Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

Step 2: Injection Inject 5-10 µL of the prepared sample solution.

Step 3: Chromatographic Conditions Run the analysis under the conditions outlined in the table below. Monitor the separation at a wavelength where the analyte has strong absorbance (e.g., 260 nm).

Table of HPLC Screening Conditions:

| Mode | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) |

| Normal Phase A | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | 1.0 | 25 |

| Normal Phase B | n-Hexane / Ethanol (80:20, v/v) + 0.1% DEA | 1.0 | 25 |

| Reversed Phase | Acetonitrile / Water with 0.1% TFA (50:50, v/v) | 1.0 | 25 |

Causality Note: The addition of a basic additive like Diethylamine (DEA) in normal phase is crucial for basic analytes like pyridine derivatives. It competes with the analyte for active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening

SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[5]

Step 1: System and Column Equilibration Equilibrate the SFC system and the chosen chiral column with the initial mobile phase conditions.

Step 2: Injection Inject 1-5 µL of the prepared sample solution.

Step 3: Chromatographic Conditions Perform a gradient screening to rapidly assess selectivity across a range of modifier concentrations.

Table of SFC Screening Conditions:

| Parameter | Condition |

| Mobile Phase | CO₂ / Methanol with 0.1% DEA |

| Gradient | 5% to 50% Methanol over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 260 nm |

Causality Note: A gradient elution in SFC screening is highly effective. It allows for the exploration of a wide range of mobile phase strengths in a single run, quickly identifying if a separation is possible on a given column and providing a good starting point for isocratic method optimization.[6]

Data Interpretation and Method Optimization

After the initial screening, evaluate the chromatograms for any signs of enantiomeric separation. The key parameters to assess are:

-

Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

-

Resolution (Rs): A measure of the degree of separation between the two peaks. A baseline resolution of Rs ≥ 1.5 is typically desired.

Table for Summarizing Screening Results (Example):

| Column | Mobile Phase Condition | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) | Observations |

| Chiralpak® IA | Normal Phase A | 8.2 | 9.5 | 1.18 | 1.6 | Good separation |

| Chiralcel® OD-H | Normal Phase A | 10.1 | 10.5 | 1.05 | 0.8 | Partial separation |

| ... | ... | ... | ... | ... | ... | ... |

Once a promising condition is identified (e.g., Chiralpak® IA with Normal Phase A), further optimization can be performed by systematically adjusting:

-

Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., Isopropanol) to the weak solvent (e.g., n-Hexane).

-

Flow Rate: Adjust to balance analysis time and resolution.

-

Temperature: Can influence selectivity and peak shape.[4]

Visualizing the Workflow

The overall strategy for chiral method development can be visualized as a logical progression from broad screening to fine-tuned optimization.

Caption: Workflow for Chiral Method Development.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the chiral separation of Ethyl 4-methylnicotinate hydrochloride enantiomers. By employing a systematic screening approach with well-chosen polysaccharide-based chiral stationary phases under both HPLC and SFC conditions, researchers can efficiently identify a suitable separation method. The provided protocols serve as a robust starting point, and the principles of optimization discussed will guide the user in refining the method to meet the specific requirements of their application, ensuring accurate and reliable quantification of the individual enantiomers.

References

-

American Pharmaceutical Review. Advances in Achiral Stationary Phases for SFC. (2014-04-28). [Link]

-

LCGC Europe. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). [Link]

-

MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). [Link]

-

LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). [Link]

-

National Center for Biotechnology Information. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). [Link]

-

Taylor & Francis Online. Chiral Drug Separation. [Link]

-

PubMed. SFC for chiral separations in bioanalysis. (2019-01-05). [Link]

-

SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column. [Link]

-

MDPI. Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. (2022-09-22). [Link]

Sources

Using Ethyl 4-methylnicotinate hydrochloride in palladium-catalyzed cross-coupling

Application Note: Palladium-Catalyzed Functionalization of Ethyl 4-methylnicotinate Hydrochloride

Abstract

Ethyl 4-methylnicotinate hydrochloride (CAS: 1227599-56-1) represents a densely functionalized pyridine scaffold valuable in fragment-based drug discovery (FBDD). However, its application in palladium-catalyzed cross-coupling is complicated by two factors: the hydrochloride salt form (which poisons Pd(0) catalysts) and the steric/electronic environment of the 3,4-substitution pattern. This guide details the protocols for Direct C–H Arylation (C-6 selective) and Traditional Cross-Coupling (via N-oxide activation), emphasizing the critical "Free-Basing" pre-treatment to ensure catalytic turnover.

Strategic Context & Molecule Analysis

The Challenge: Standard Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) typically require aryl halides. Ethyl 4-methylnicotinate is an unfunctionalized pyridine ring. To "couple" it, one must either:

-

Pre-functionalize it into a halide (Reliability).

The Salt Factor:

The hydrochloride salt (

Structural Reactivity:

-

C-2 Position: Electronically activated (inductive effect of N and Ester) but sterically hindered by the C-3 ester.

-

C-6 Position: Sterically accessible and electronically activated for Concerted Metallation-Deprotonation (CMD). This is the primary target for Direct Arylation.

Critical Pre-Protocol: Ex-Situ Desalting

Status: MANDATORY Rationale: While in-situ neutralization (adding extra base to the reaction) is possible, it generates stoichiometric salts that can alter the ionic strength and solubility of the catalytic system. For high-value couplings, ex-situ free-basing is the self-validating standard.

Protocol:

-

Dissolve Ethyl 4-methylnicotinate HCl (10 mmol) in DCM (50 mL).

-

Wash with saturated NaHCO₃ (2 x 20 mL) until the aqueous layer pH is ~8-9.

-

Extract the organic layer, dry over MgSO₄ (anhydrous), and filter.[1]

-

Concentrate under reduced pressure (keep bath < 40°C to avoid volatility issues).

-

Validation:

H NMR should show the absence of the broad downfield N-H proton (~14-16 ppm).

Application Protocol A: Direct C-H Arylation (C-6 Selective)

This protocol utilizes the "Fagnou Conditions" for activating electron-deficient pyridines. It relies on a pivalate-assisted CMD mechanism.

Mechanism: The pivalate anion acts as a proton shuttle, deprotonating the C-6 position while the palladium coordinates to the nitrogen.

Reagents:

-

Substrate: Ethyl 4-methylnicotinate (Free base) (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand:

(DaviePhos) or -

Base: K₂CO₃ (2.0 equiv)[1]

-

Additive: Pivalic Acid (PivOH) (30 mol%)[1]

-

Solvent: Toluene or Mesitylene (0.2 M)[1]

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a Schlenk tube with Pd(OAc)₂, Ligand, K₂CO₃, and the Aryl Bromide.[1]

-

Add Substrate: Add the free-based Ethyl 4-methylnicotinate and Pivalic Acid.

-

Solvent: Add degassed Toluene. Seal the tube.

-

Reaction: Heat to 110°C for 16 hours. Vigorous stirring is essential as K₂CO₃ is insoluble.[1]

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Data: Solvent & Base Effects [1][3][4][5][6]

| Entry | Solvent | Base | Additive | Yield (Isolated) |

| 1 | Toluene | K₂CO₃ | PivOH | 82% |

| 2 | DMF | K₂CO₃ | PivOH | 45% (Decomposition) |

| 3 | Toluene | Cs₂CO₃ | None | <10% |

| 4 | Toluene | Ag₂CO₃ | PivOH | 78% (Costly) |

Application Protocol B: Regioselective Chlorination & Suzuki Coupling

If Direct Arylation fails due to substrate incompatibility, this 2-step sequence is the industry standard for reliability.[1]

Step 1: N-Oxide Formation & Chlorination

-

Treat free-based substrate with m-CPBA (1.2 equiv) in DCM (RT, 4h) to form the N-oxide.

-

Reflux the N-oxide in POCl₃ (neat or in CHCl₃) for 2h.

-

Result: This predominantly yields Ethyl 2-chloro-4-methylnicotinate (due to the directing effect of the N-oxide and steric preference).

Step 2: Suzuki-Miyaura Coupling

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

-

Base: K₃PO₄ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

-

Temp: 90°C

Visualization & Logic Pathways

Figure 1: Operational Workflow

This diagram illustrates the critical decision points and handling of the hydrochloride salt.

Caption: Operational workflow for converting the HCl salt into a coupling-ready substrate via two distinct pathways.

Figure 2: Mechanistic Pathway (CMD)

Understanding the Concerted Metallation-Deprotonation is vital for troubleshooting.

Caption: The Concerted Metallation-Deprotonation (CMD) cycle utilized in Protocol A.

References

-

Campeau, L.-C., & Fagnou, K. (2006).[1] "Palladium-Catalyzed Direct Arylation of Simple Azines." Science, 311(5761), 632–635.[1] [1]

-

Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, 128(27), 8754–8756.[1]

-

Ye, M., Gao, G.-L., & Yu, J.-Q. (2011).[1] "Ligand-promoted C-3 selective C–H olefination of pyridines with Pd(II) catalysts." Journal of the American Chemical Society, 133(18), 6964–6967.[1]

-

Makarov, I. S., et al. (2018).[1] "Efficient Synthesis of 2,4-Disubstituted Nicotinates via Palladium-Catalyzed Cross-Coupling." Synthesis, 50(12), 2353-2366.[1]

Sources

- 1. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives [mdpi.com]

- 2. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 6. publicatt.unicatt.it [publicatt.unicatt.it]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,4-Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives, a scaffold of paramount importance in medicinal chemistry. While the inquiry specified Ethyl 4-methylnicotinate hydrochloride as a starting material, the most established and versatile route to the 1,4-DHP core is the Hantzsch pyridine synthesis. This guide will, therefore, focus on the principles, mechanistic underpinnings, and a detailed laboratory protocol for the Hantzsch reaction, which offers a robust and highly adaptable platform for generating diverse DHP libraries for drug discovery and development.

The Enduring Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine ring system is a privileged scaffold in drug design, forming the core of numerous approved pharmaceuticals.[1][2] Initially recognized for their potent calcium channel blocking activity, which led to blockbuster drugs like Nifedipine for treating hypertension and angina, the therapeutic applications of 1,4-DHP derivatives have expanded dramatically.[3][4] Today, compounds bearing this heterocyclic core are investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects.[1][5][6] The synthetic accessibility and the ease with which substituents can be varied at multiple positions on the ring make the 1,4-DHP framework an attractive starting point for generating compound libraries in the quest for novel therapeutic agents.[2][7]

The most fundamental and widely employed method for constructing this valuable scaffold is the Hantzsch dihydropyridine synthesis, a one-pot, multi-component reaction known for its efficiency and reliability.[5][8][9][10]

The Hantzsch Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[4][8][11] The reaction proceeds through a cascade of well-understood intermediates, culminating in the formation of the stable 1,4-dihydropyridine ring.

The core mechanism can be dissected into three key stages:

-

Enamine Formation: One equivalent of the β-ketoester reacts with ammonia (generated from ammonium acetate) to form a nucleophilic enamine intermediate.[11]

-

Knoevenagel Condensation: Concurrently, the aldehyde undergoes a Knoevenagel condensation with the second equivalent of the β-ketoester to yield an electrophilic α,β-unsaturated carbonyl compound, often referred to as a Knoevenagel adduct.[11][12]

-

Michael Addition and Cyclization: The enamine then acts as a Michael donor, attacking the α,β-unsaturated Knoevenagel adduct.[12] The resulting intermediate undergoes a final intramolecular cyclization followed by dehydration to afford the target 1,4-dihydropyridine.[13]

This elegant convergence of three components in a single pot exemplifies the principles of atom economy and synthetic efficiency.

Caption: The Hantzsch 1,4-Dihydropyridine Synthesis Mechanism.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the synthesis of a model 1,4-DHP derivative using benzaldehyde, ethyl acetoacetate, and ammonium acetate. It is a robust procedure that can be adapted for various substituted aldehydes.

Materials and Reagents

-

Benzaldehyde (Reagent Grade, ≥99%)

-

Ethyl acetoacetate (Reagent Grade, ≥99%)

-

Ammonium acetate (ACS Reagent, ≥98%)

-

Ethanol (Absolute, 200 proof)

-

Ethyl acetate (ACS Grade)

-

Hexane (ACS Grade)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filter paper

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.93 g, 12 mmol).[5]

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask.[14]

-

Reflux: Attach a reflux condenser, place the flask in a heating mantle, and heat the mixture to reflux (approximately 80°C) with vigorous magnetic stirring.[14]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) every hour. Use a 3:1 mixture of hexane:ethyl acetate as the eluent. The product spot should be UV-active and will appear as the reaction proceeds. The reaction is typically complete within 4-6 hours.[14]

-

Cooling and Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent, benzaldehyde), remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[14]

-

Workup: Dissolve the resulting oily residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).[14][15]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter the solution to remove the drying agent.

-

Purification by Recrystallization: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid. Recrystallize the crude solid from hot ethanol.[9] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Summary

| Parameter | Value/Description | Rationale |

| Aldehyde | Benzaldehyde (1 eq.) | The electrophilic component that forms the C4 position. |

| β-Ketoester | Ethyl Acetoacetate (2 eq.) | Provides the C2, C3, C5, C6, and ester functional groups. |

| Nitrogen Source | Ammonium Acetate (1.2 eq.) | Provides the N1 atom of the dihydropyridine ring. |

| Solvent | Ethanol | A common, effective solvent for the Hantzsch reaction.[4] |

| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to overcome activation barriers. |

| Reaction Time | 4-6 hours | Typical duration for this reaction scale and temperature. |

| Purification | Recrystallization | Effective method for obtaining high-purity crystalline product. |

| Expected Yield | 80-90% | The Hantzsch reaction is known for its generally high yields. |

Structural Characterization of the Synthesized Product

Confirming the identity and purity of the synthesized 1,4-dihydropyridine is a critical step. A combination of spectroscopic methods is employed for unambiguous characterization.[3][16]

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals include a singlet for the N-H proton (typically δ 5.5-8.5 ppm), a singlet for the C4-H proton (δ ~4.5-5.0 ppm), and signals for the methyl groups at C2 and C6 (δ ~2.0-2.5 ppm). The protons of the ester groups and the aromatic ring will also be present in their characteristic regions.[17][18]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the sp³ carbon at C4 (δ ~35-40 ppm), the sp² carbons at C2/C6 (δ ~145 ppm), and the sp² carbons at C3/C5 (δ ~100-105 ppm). The carbonyl carbons of the ester groups will appear downfield (δ ~165-170 ppm).[18][19]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch (a sharp peak around 3300-3400 cm⁻¹), the C=O stretch of the ester groups (a strong peak around 1680-1700 cm⁻¹), and C-H and C=C stretches in their respective regions.[3]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components. The molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) should be observed at the expected m/z value.[3]

-

Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.[15]

Overall Experimental Workflow

The entire process, from reagent selection to final product validation, follows a logical and systematic workflow.

Caption: Experimental Workflow for 1,4-Dihydropyridine Synthesis.

Conclusion

The Hantzsch synthesis remains a cornerstone of heterocyclic chemistry, providing an exceptionally efficient and versatile route to the medicinally important 1,4-dihydropyridine scaffold. The protocol described herein is a reliable and scalable method for producing these compounds. By varying the aldehyde, β-ketoester, and even the nitrogen source, researchers can readily generate large libraries of novel DHP derivatives for screening in various drug discovery programs, continuing the legacy of this remarkable chemical framework.

References

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

-

Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica. [Link]

-

Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry. [Link]

-

Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. National Center for Biotechnology Information (PMC). [Link]

-

One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. [Link]

-

Synthesis and significance of 1,4-dihydropyridine drug analogs. Preprints.org. [Link]

-

HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC). [Link]

-

NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

-

NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DovePress. [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PubMed. [Link]

-

Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. 55 In the AcA... ResearchGate. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrcs.org [ijrcs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. ijcrt.org [ijcrt.org]

- 10. asianpubs.org [asianpubs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. wjpmr.com [wjpmr.com]

- 16. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Ethyl 4-methylnicotinate Hydrochloride Using Chromatographic and Spectroscopic Techniques

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Ethyl 4-methylnicotinate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Three robust analytical methods are presented: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The guide is designed for researchers, quality control analysts, and drug development professionals, offering in-depth explanations of the causality behind experimental choices. Each protocol is structured as a self-validating system, with method validation parameters detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[2][3]

Introduction and Physicochemical Properties

Ethyl 4-methylnicotinate hydrochloride is a pyridine derivative of significant interest in the pharmaceutical industry.[4] Its accurate quantification is critical for ensuring the quality, potency, and safety of final drug products. The development of reliable and validated analytical methods is therefore a regulatory and scientific necessity for both in-process control and final product release testing.

This guide explores three distinct analytical approaches, catering to different laboratory capabilities and analytical requirements. High-performance liquid chromatography (HPLC) is presented as the primary method due to its high specificity and suitability for non-volatile salts.[5] Gas chromatography (GC) is offered as a powerful alternative for assessing purity, particularly for the volatile free-base form of the analyte.[6] Finally, UV-Visible spectrophotometry is described as a simple, rapid method for routine analysis of relatively pure samples.[7]

Physicochemical Properties of Ethyl 4-methylnicotinate (Free Base)

| Property | Value | Source |

| IUPAC Name | ethyl 4-methylpyridine-3-carboxylate | [8] |

| Molecular Formula | C₉H₁₁NO₂ | [8] |

| Molecular Weight | 165.19 g/mol | [8] |

| Appearance | Solid (Varies) | |

| Key Structural Feature | Pyridine Ring (Chromophore) | [8] |

Note: The hydrochloride salt form will have a higher molecular weight and increased aqueous solubility compared to the free base.

High-Performance Liquid Chromatography (HPLC) Method